N-(4-aminopyrimidin-2-yl)-N-methylamine

Description

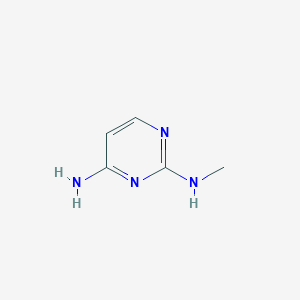

N-(4-aminopyrimidin-2-yl)-N-methylamine is a pyrimidine derivative featuring a methylamine group at position 2 and an amino group at position 4 of the heterocyclic ring. Its molecular formula is C₅H₈N₄, with a molecular weight of 124.14 g/mol (inferred from the closely related pyridine analog in ). The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, distinguishes it from pyridine-based analogs, imparting unique electronic properties and reactivity.

Properties

IUPAC Name |

2-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFGFQUXQUVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945059 | |

| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22404-42-8 | |

| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

N2-Methylpyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases involved in cell cycle transition and gene transcription. They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.

Mode of Action

N2-Methylpyrimidine-2,4-diamine interacts with CDKs, specifically CDK2 and CDK9, inhibiting their activity. This inhibition disrupts the normal cell cycle progression and gene transcription, leading to cell cycle arrest. The compound’s interaction with its targets results in significant inhibition against tumor cell lines.

Biochemical Pathways

The compound affects the CDK2/cyclin A and CDK9/cyclin T1 systems, key pathways in cell cycle transition and gene transcription. By inhibiting these pathways, N2-Methylpyrimidine-2,4-diamine disrupts the normal cell cycle, leading to cell cycle arrest in the G2/M phase.

Result of Action

The primary result of N2-Methylpyrimidine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase. This disrupts the normal cell cycle, leading to inhibited cell proliferation. Most of these compounds displayed significant inhibition against the tested tumor cell lines, particularly against the triple-negative breast cancer (TNBC) cell line MDA-MB-231.

Biological Activity

N-(4-aminopyrimidin-2-yl)-N-methylamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as aminopyrimidines. Its chemical structure can be represented as follows:

- Chemical Formula : C7H10N4

- Molecular Weight : 150.18 g/mol

The compound features a pyrimidine ring substituted with an amino group at the 4-position and a methylamino group at the 2-position, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Here are some key mechanisms:

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substituents on the pyrimidine ring | Altered binding affinity to target enzymes |

| Variation in amino group position | Changes in inhibitory potency against NAPE-PLD |

| Introduction of electron-withdrawing groups | Enhanced anticancer activity through improved cellular uptake |

Research indicates that specific modifications can significantly increase the potency and selectivity of aminopyrimidine derivatives .

Case Studies

-

Inhibition of NAPE-PLD :

In a study focusing on pyrimidine derivatives, compounds similar to this compound were tested for their ability to inhibit NAPE-PLD. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in metabolic disorders . -

Antiviral Screening :

Compounds structurally related to this compound were screened against Ebola virus pseudovirions, demonstrating EC50 values below 10 μM, suggesting effective viral entry inhibition. This highlights the potential for developing antiviral agents based on similar structures . -

Anticancer Activity :

A series of aminopyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results showed significant cell growth inhibition and induction of apoptosis at nanomolar concentrations, supporting further investigation into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including N-(4-aminopyrimidin-2-yl)-N-methylamine, as effective anticancer agents. A significant body of research indicates that compounds with a pyrimidine core can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their anticancer properties. One compound exhibited an IC50 value of 3.77 µM against MCF-7 cancer cells, demonstrating potent antiproliferative activity compared to standard treatments like cisplatin .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of pyrimidine-based compounds. For example, modifications to the this compound structure can enhance its potency as an inhibitor of enzymes like NAPE-PLD, which is involved in the biosynthesis of bioactive lipids that modulate various physiological processes . These studies often focus on how substituents on the pyrimidine ring can influence biological activity, leading to the development of more effective therapeutic agents.

Neuropharmacological Applications

2.1 Nitric Oxide Synthase Inhibition

This compound has also been investigated for its effects on nitric oxide synthase (nNOS) inhibition. Enhancing the permeability and selectivity of nNOS inhibitors is crucial for developing treatments for neurodegenerative diseases. Studies indicate that structural modifications to compounds like this compound can significantly improve their ability to cross the blood-brain barrier while retaining potency against nNOS .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is a critical area of research. Various synthetic strategies have been employed to produce these compounds with improved yields and biological activities. For instance, innovative approaches have been developed to create derivatives that exhibit enhanced interactions with target proteins involved in cancer progression and neurodegenerative diseases .

Case Studies and Experimental Findings

Chemical Reactions Analysis

Reactivity of Amino Groups

The primary amino (C4-NH₂) and secondary methylamino (C2-NHCH₃) groups enable diverse reactions:

Alkylation and Arylation

-

SN2 alkylation : The C4-NH₂ group reacts with α-bromoacetophenones under basic conditions to form imine intermediates (e.g., phenacyl bromide derivatives) .

-

Palladium-catalyzed coupling : Primary aryl amines undergo arylation with aryl tosylates using Pd(OAc)₂ and MOP-type ligands . For example:

Condensation Reactions

-

Imine formation : Reacts with ketones or aldehydes under fusion conditions (DMF, no base) to form Schiff bases. For example, condensation with phenacyl bromide yields 5-((2-bromo-1-arylethylidene)amino)pyrimidine derivatives .

-

Cyclocondensation : Extended reaction times (20 min) with α-bromoacetophenones lead to lumazine or pteridine derivatives via intramolecular cyclization .

Multi-Component Reactions

The compound participates in cascade reactions involving enediamines and vinamidinium salts to generate aryl-substituted derivatives . For instance:

| Substrates | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 1,1-Enediamine + vinamidinium salt | Room temperature, DMF | 2-Aminopyridine analogs | Anti-Alzheimer agents |

Catalytic Behavior

While not directly reported for this compound, structural analogs like 4-dimethylaminopyridine (DMAP) exhibit nucleophilic catalysis in esterifications and acylations . The methylamino group in N-(4-aminopyrimidin-2-yl)-N-methylamine could similarly activate electrophiles (e.g., anhydrides) via transient acetylpyridinium intermediates.

Salt Formation and Coordination Chemistry

-

Protonation : The C2-NHCH₃ group can form salts with acids (e.g., mesylate, citrate) .

-

Metal coordination : Pyrimidine nitrogen atoms and amino groups may act as ligands for transition metals (e.g., Pd, Cu), though direct evidence is limited .

Key Challenges and Limitations

-

Regioselectivity : Competing reactions between C2-NHCH₃ and C4-NH₂ groups require careful control of conditions (e.g., temperature, base) .

-

Steric hindrance : The methyl group at C2 limits accessibility for bulkier electrophiles.

Comparative Reactivity Table

| Reaction | C4-NH₂ Reactivity | C2-NHCH₃ Reactivity |

|---|---|---|

| Alkylation | High (SN2 preferred) | Moderate (steric hindrance) |

| Arylation | High (Pd-catalyzed) | Low |

| Condensation | High (imine formation) | Low |

| Salt formation | Moderate (basic NH) | High (tertiary amine protonation) |

Comparison with Similar Compounds

Structural Analogs and Derivatives

a. N-(4-Aminopyridin-2-yl)-N-methylamine (CAS 22404-42-8)

- Molecular Formula : C₅H₈N₄ (identical to the pyrimidine analog).

- Key Differences : Replaces the pyrimidine ring with a pyridine ring (one nitrogen atom at position 1).

- Implications : The pyridine ring’s lower electron-withdrawing capacity compared to pyrimidine may result in reduced stability in nucleophilic substitution reactions .

b. N-(2,4-Dichlorobenzyl)-N-methylformamide

c. N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

- Molecular Formula : C₁₂H₂₀N₆.

- Key Features : Allyl and piperidine groups introduce steric bulk and basicity, influencing binding affinity in pharmaceutical contexts.

- Applications : Versatile use in drug discovery and agrochemicals (), suggesting pyrimidine amines are valuable scaffolds .

Pharmacological and Physicochemical Properties

a. Sibutramine-Related Compounds ()

- Examples : N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride.

- Structural Contrasts : Bulky cyclobutyl and chlorophenyl groups enhance receptor binding but reduce solubility compared to the simpler pyrimidine derivative.

- Role : Used as reference standards in pharmacopeial testing, underscoring the regulatory relevance of N-methylamine derivatives .

b. N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine ()

- Key Data : NMR shifts (e.g., 120.38 ppm for aromatic protons) indicate electronic effects from methoxy and trifluoromethyl groups.

- Comparison: The absence of such substituents in N-(4-aminopyrimidin-2-yl)-N-methylamine likely results in lower steric hindrance and higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.